molecular formula C10H5Cl2NO3 B2734254 7,8-dichloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid CAS No. 879067-97-7

7,8-dichloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Cat. No.: B2734254
CAS No.: 879067-97-7
M. Wt: 258.05
InChI Key: SNWITFJWLGZVIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dichloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (CAS 879067-97-7) is a high-purity quinoline derivative of significant interest in medicinal chemistry and anticancer research. This compound features the 2-oxo-1,2-dihydroquinoline-3-carboxylic acid scaffold, a structure recognized as a privileged framework in drug discovery for its diverse biological activities . The specific 7,8-dichloro substitution pattern is a key structural modification that can enhance biological activity and selectivity. Quinolines of this class are extensively investigated as precursors for synthesizing novel hybrid molecules with potent anti-proliferative effects. Research indicates that similar derivatives demonstrate significant efficacy against breast cancer cell lines, such as MCF-7, by acting as apoptosis inducers . Furthermore, the core quinoline structure is a known pharmacophore with documented broad-spectrum activity, making it a valuable building block for developing new antibacterial and anticancer agents . This reagent is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

7,8-dichloro-2-oxo-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO3/c11-6-2-1-4-3-5(10(15)16)9(14)13-8(4)7(6)12/h1-3H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWITFJWLGZVIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=C(C(=O)N2)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dichloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7,8-dichloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinoline N-oxides and other oxidized derivatives.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
One of the primary applications of 7,8-dichloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is its antimicrobial properties. Research indicates that this compound effectively inhibits bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication. This inhibition can lead to bactericidal effects, making it a candidate for antibiotic development against resistant bacterial strains .

Anticancer Potential
Recent studies have explored the anticancer activity of derivatives based on this compound. For instance, synthesized derivatives have shown significant activity against breast cancer cell lines (MCF-7), demonstrating their potential as anticancer agents. The compounds were tested using the MTT assay, revealing strong anticancer effects compared to standard treatments .

Agrochemicals

The compound's structural characteristics also make it valuable in the field of agrochemicals. Its ability to interact with biological targets suggests potential uses in developing herbicides or fungicides. The chlorinated quinoline derivatives are known for their diverse biological activities, which can be harnessed to create effective agricultural chemicals .

Chemical Synthesis and Reactions

This compound can participate in various chemical reactions due to its functional groups. These reactions are crucial for modifying the compound for specific applications in both medicinal chemistry and material science. Typical synthetic routes involve cyclization reactions of appropriate precursors .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesUnique Aspects
This compoundChlorine atoms at positions 7 and 8Notable for its antimicrobial and anticancer properties
6,8-Dichloro-4-oxo-4H-chromene-2-carboxylic acidContains a chromene ringDifferent ring structure affects reactivity
4-HydroxyquinolineHydroxyl group instead of carboxylic acidLacks chlorine substitutions; different biological activity

The table highlights how the specific substitution pattern in this compound enhances its biological activity compared to similar compounds.

Case Studies

Several studies underscore the applications of this compound:

  • Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa .
  • Anticancer Activity : Another research effort focused on synthesizing derivatives that showed promising results against MCF-7 breast cancer cells. The compounds tested displayed lower half-maximal inhibitory concentration (IC50) values than standard drugs like Doxorubicin .

Mechanism of Action

The mechanism of action of 7,8-dichloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Substituent Effects on Reactivity and Bioactivity
  • 7,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (CAS: 800412-45-7): Substituents: Methoxy (-OMe) groups at positions 7 and 8 instead of chlorine. Molecular Weight: 249.22 g/mol (C₁₂H₁₁NO₅). Impact: Methoxy groups are electron-donating, increasing electron density on the aromatic ring. This may enhance stability against electrophilic substitution but reduce acidity compared to the electron-withdrawing Cl groups in the dichloro derivative. No direct bioactivity data is provided, but its synthesis suggests utility as an intermediate for further functionalization .
  • Ethyl 7,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS: 800412-52-6): Substituents: Ethyl ester at the carboxylic acid position. Molecular Weight: 277.27 g/mol (C₁₄H₁₅NO₅). This compound may act as a prodrug, whereas the dichloro derivative’s free carboxylic acid could limit bioavailability in biological systems .
2.2. Comparison with Fluoroquinolone Precursors
  • 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,2-dihydroquinoline-3-carboxylic Acid: Key Features: Fluorine at position 6 and a cyclopropyl group at position 1. Bioactivity: A precursor to ciprofloxacin and norfloxacin, fluoroquinolone antibiotics with broad-spectrum activity. The fluorine atom enhances DNA gyrase inhibition and cellular uptake, while the cyclopropyl group improves pharmacokinetics. Contrast: The dichloro compound lacks fluorine, which may reduce its antimicrobial potency compared to fluoroquinolones .
2.3. Hexahydroquinoline Derivatives
  • 8,8-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic Acid (CAS: 1145748-43-1): Substituents: Saturated ring system with methyl groups at position 6. Molecular Weight: 221.25 g/mol (C₁₂H₁₅NO₃). Bioactivity: Exhibits antitubercular activity, highlighting the role of conformational flexibility in targeting mycobacterial enzymes. The dichloro compound’s planar aromatic system may offer different binding interactions .
2.4. Anti-inflammatory and Decarboxylation Trends
  • 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives: Key Features: Hydroxy or aryl amino groups at position 4. Reactivity: Prone to decarboxylation under acidic or basic conditions. The dichloro compound’s electron-withdrawing Cl groups may stabilize the carboxylate moiety, reducing decarboxylation rates compared to hydroxy-substituted analogs .

Data Table: Key Comparative Properties

Property 7,8-Dichloro Derivative 7,8-Dimethoxy Analog Ciprofloxacin Precursor 8,8-Dimethyl Hexahydroquinoline
Substituents Cl (7,8) OMe (7,8) Cl, F, cyclopropyl CH₃ (8,8), saturated ring
Molecular Weight (g/mol) Not provided 249.22 ~331 (estimated) 221.25
Key Functional Groups COOH, Cl, ketone COOH, OMe, ketone COOH, F, cyclopropyl COOH, CH₃, ketone
Bioactivity Not specified Intermediate Antibiotic precursor Antitubercular
Synthetic Complexity Moderate Moderate High (fluorination steps) Low

Biological Activity

7,8-Dichloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (CAS Number: 879067-97-7) is a compound that has garnered attention due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological evaluations, including antibacterial and antiviral properties.

Structural Characteristics

The molecular formula of this compound is C10H5Cl2NO3C_{10}H_{5}Cl_{2}NO_{3}, with a molecular weight of approximately 258.06 g/mol. The compound possesses a quinoline core structure which is known for various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, where starting materials are transformed through reactions such as cyclization and chlorination. The detailed synthetic pathways can vary depending on the desired derivatives and functional groups.

Antibacterial Activity

Research indicates that compounds with similar quinoline structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives of 2-oxo-1,2-dihydroquinolines possess moderate antibacterial activity against various strains of bacteria. In particular:

  • Minimum Inhibitory Concentration (MIC) values have been reported for related compounds, indicating effective concentrations against Gram-positive and Gram-negative bacteria.
CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
Compound A6416
Compound B12832
7,8-Dichloro Derivative Varies Varies

The exact MIC for this compound remains to be determined in specific studies but is expected to be in a similar range based on structural activity relationships observed in related compounds .

Antiviral Activity

Preliminary studies suggest that quinoline derivatives can also exhibit antiviral properties. For example:

  • Compounds designed from the quinoline scaffold have been evaluated for their ability to inhibit HIV integrase and other viral replication processes. Although specific data on the antiviral activity of this compound is limited, related compounds have shown promising results in inhibiting viral replication at concentrations around 100 µM .

Case Studies

  • Study on DNA Gyrase Inhibition : A study assessed the inhibition of DNA gyrase by various quinoline derivatives. The results indicated that modifications at specific positions on the quinoline ring could enhance inhibitory activity significantly . This suggests that similar modifications to 7,8-dichloro derivatives could yield compounds with improved biological efficacy.
  • Antimicrobial Screening : Another investigation focused on a series of 4-hydroxyquinoline derivatives revealed their potential as antibacterial agents. The study highlighted the importance of functional groups in determining activity against resistant bacterial strains .

Q & A

Q. Advanced

  • Solvent optimization : Replacing ethanol with DMF or THF improves solubility of intermediates .
  • Catalyst screening : Using phase-transfer catalysts (e.g., TBAB) enhances reaction rates .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields >60% .
  • Purification : Recrystallization from acetic acid/water mixtures increases purity to >95% .

How can contradictory spectral data (e.g., NMR shifts) be resolved?

Q. Advanced

  • Variable temperature NMR : Resolves dynamic effects causing peak broadening .
  • 2D techniques (COSY, HSQC) : Assign overlapping aromatic protons in crowded regions (δ 7.5–8.5 ppm) .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts within ±0.2 ppm of experimental data .

What mechanistic insights exist for the cyclization step in synthesis?

Q. Advanced

  • Intermediate trapping : Isolation of the Schiff base intermediate confirms a stepwise mechanism via imine formation .
  • Kinetic studies : Pseudo-first-order kinetics with respect to the ester substrate suggest rate-limiting nucleophilic attack .
  • Isotope labeling : ¹⁸O tracing in the carbonyl group reveals intramolecular proton transfer during cyclization .

How do substituent effects (Cl vs. other halogens) influence bioactivity?

Q. Advanced

  • Comparative SAR studies : Chloro derivatives show 2–3x higher antimicrobial activity vs. fluoro analogs due to enhanced lipophilicity (logP ↑0.5–1.0) .
  • pKa modulation : Cl substituents lower the carboxylic acid pKa (~2.8 vs. ~3.5 for H-substituted analogs), improving membrane permeability .
  • Crystallography : X-ray structures reveal Cl···π interactions stabilizing target enzyme binding (e.g., DNA gyrase) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.